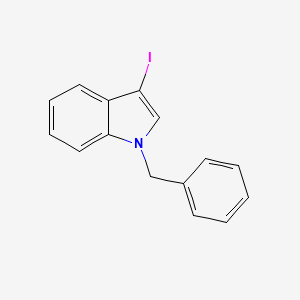

1-Benzyl-3-iodo-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-iodo-1H-indole is a useful research compound. Its molecular formula is C15H12IN and its molecular weight is 333.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

The biological significance of 1-benzyl-3-iodo-1H-indole stems from its diverse pharmacological properties. Research indicates that indole derivatives exhibit potential antiviral , anticancer , and antimicrobial activities. The unique structure allows for interactions with various biological targets, making it a candidate for drug development:

- Anticancer Activity : Studies have shown that modifications on the indole ring can enhance the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on human cancer cell lines, demonstrating promising results .

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent. The iodine substituent is believed to contribute to this activity by enhancing membrane permeability or interacting with microbial enzymes .

Synthetic Applications

This compound is also utilized as a versatile building block in synthetic organic chemistry. Its ability to undergo cross-coupling reactions makes it a valuable intermediate for synthesizing more complex molecules:

| Reaction Type | Description | Yield Range |

|---|---|---|

| Sonogashira Reaction | Coupling with alkynes to form substituted indoles | 69–90% |

| Suzuki–Miyaura Reaction | Formation of biaryl compounds using boronic acids | Moderate yields |

| Heck Reaction | Coupling with olefins to produce substituted alkenes | 81–92% |

| Stille Reaction | Utilizing organotin compounds for cross-coupling | Good yields |

These reactions not only expand the chemical diversity of indole derivatives but also facilitate the discovery of new drug candidates with enhanced biological activities .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Anticancer Study : A study investigated the effects of various indole derivatives on cancer cell lines such as Caco-2 and HCT-116. The results indicated that certain derivatives exhibited significant antiproliferative activity, leading to apoptosis in cancer cells .

- Antimicrobial Evaluation : Research demonstrated that this compound showed substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The efficacy was comparable to standard antibiotics, suggesting its potential use in treating infections .

- Synthetic Versatility : A comprehensive study highlighted the utility of this compound in various cross-coupling reactions, emphasizing its role as a precursor for synthesizing complex molecules with potential therapeutic applications .

Propiedades

Fórmula molecular |

C15H12IN |

|---|---|

Peso molecular |

333.17 g/mol |

Nombre IUPAC |

1-benzyl-3-iodoindole |

InChI |

InChI=1S/C15H12IN/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2 |

Clave InChI |

IGGVGGMBSJBYIU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)I |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.